molecular formula C9H10BN3O2S B15315232 (4-(((1H-1,2,4-Triazol-5-yl)thio)methyl)phenyl)boronic acid

(4-(((1H-1,2,4-Triazol-5-yl)thio)methyl)phenyl)boronic acid

Cat. No.: B15315232
M. Wt: 235.08 g/mol
InChI Key: ADJZHDQBKUDQFZ-UHFFFAOYSA-N
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Description

{4-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]phenyl}boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a triazole ring via a sulfanyl methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]phenyl}boronic acid typically involves the formation of the triazole ring followed by its attachment to the phenyl boronic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{4-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]phenyl}boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions include boronic esters, dihydrotriazoles, and substituted phenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the boronic acid group.

    1,2,4-Triazole: The core triazole structure without additional functional groups.

    Phenylboronic acid: Contains the boronic acid group but lacks the triazole ring.

Uniqueness

The uniqueness of {4-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]phenyl}boronic acid lies in its combination of a triazole ring and a boronic acid group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H10BN3O2S

Molecular Weight

235.08 g/mol

IUPAC Name

[4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]boronic acid

InChI

InChI=1S/C9H10BN3O2S/c14-10(15)8-3-1-7(2-4-8)5-16-9-11-6-12-13-9/h1-4,6,14-15H,5H2,(H,11,12,13)

InChI Key

ADJZHDQBKUDQFZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CSC2=NC=NN2)(O)O

Origin of Product

United States

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